
Sennoside B calcium salt
Vue d'ensemble
Description
Sennoside B calcium salt is a hydroxyanthracene glycoside derived from the leaves of the Senna plant. It is primarily known for its use as a laxative, helping to treat constipation by stimulating bowel movements. Sennoside B, along with Sennoside A, is one of the main active components in Senna extracts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sennoside B can be synthesized by oxidizing rheinanthrone-8-glucoside with oxygen or an oxygen source, using active carbon as a catalyst. The resulting sennosides A and B can then be converted to their calcium salts through methanol precipitation from a calcium ion-containing aqueous solution .
Industrial Production Methods
In industrial settings, the production of Sennoside B calcium salt involves the extraction of Senna leaves with a mixture of chloroform and ethanol. The extract is then treated with calcium chloride and methanolic ammonia until a precipitate forms, which contains a high percentage of the calcium salt of Sennoside B .
Analyse Des Réactions Chimiques
Types of Reactions
Sennoside B undergoes several types of chemical reactions, including:
Oxidation: Conversion of rheinanthrone-8-glucoside to Sennoside B.
Reduction: Reductive cleavage of Sennosides to form their aglycones.
Common Reagents and Conditions
Oxidation: Oxygen or an oxygen source, active carbon as a catalyst.
Reduction: Various reducing agents can be used, depending on the desired product.
Major Products Formed
Oxidation: Sennoside B.
Reduction: Rhein anthrone and other aglycones.
Applications De Recherche Scientifique
Laxative Properties
Sennoside B calcium salt is primarily used as a laxative. It is effective in alleviating constipation and is commonly found in over-the-counter products like Senokot. The mechanism involves stimulating peristalsis in the intestines, leading to increased bowel movements .
Table 1: Common Formulations of this compound
Formulation Type | Active Ingredient | Dosage | Indication |
---|---|---|---|
Syrup | Sennosides (as calcium salts) | 7.5 mg/5 ml | Short-term relief of constipation |
Tablets | Sennosides (as calcium salts) | 7.5 mg/tablet | Short-term relief of constipation |
Aqueous Solution | Sennosides A & B Calcium Salts | 0.2 - 55 mg/ml | Laxative preparation |
Anti-Cancer Potential
Recent studies indicate that Sennoside B may inhibit cell proliferation in certain cancer types, such as osteosarcoma. It has shown inhibitory effects on Platelet-Derived Growth Factor (PDGF) receptor signaling pathways, suggesting a potential role in cancer treatment .
Case Study Example:
A study published in 2011 compared the efficacy of Sennoside A+B calcium lavage against sodium phosphate for colonoscopy preparation, demonstrating favorable outcomes with Sennosides in terms of bowel cleansing efficiency .
Safety and Side Effects
While generally considered safe for short-term use, excessive consumption can lead to side effects such as abdominal cramps and diarrhea. The formulation as a calcium salt may reduce gastrointestinal irritation compared to other forms .
Table 2: Reported Side Effects of this compound
Side Effect | Frequency |
---|---|
Abdominal cramps | Common |
Diarrhea | Common |
Nausea | Less common |
Mécanisme D'action
Sennoside B calcium salt exerts its effects by being metabolized by gut bacteria into the active metabolite rheinanthrone. Rheinanthrone stimulates the colon to induce contractions, resulting in enhanced stool volume and promoting natural bowel movements. Additionally, it increases cyclooxygenase 2 (COX2) expression in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sennoside A: Another hydroxyanthracene glycoside derived from Senna leaves, with similar laxative properties.
Sennoside C and D: Other pharmacologically active sennosides isolated from Senna.
Uniqueness
Sennoside B is unique in its specific molecular structure and its inhibitory effects on PDGF receptor signaling and cell proliferation induced by PDGF-BB in human osteosarcoma cells . This makes it a valuable compound for both medicinal and research purposes.
Activité Biologique
Sennoside B, a natural glycoside derived from the Senna plant, is primarily known for its laxative properties. The calcium salt form of Sennoside B enhances its bioavailability and therapeutic effects. This article explores the biological activities of Sennoside B calcium salt, including its pharmacological effects, mechanisms of action, and safety profile, supported by data tables and relevant research findings.
Overview of Sennosides
Sennosides are anthraquinone derivatives that exert their effects primarily through the stimulation of intestinal motility. Sennoside B, along with Sennoside A, is metabolized by gut bacteria into active metabolites such as rheinanthrone, which is responsible for many of the biological effects observed in vivo and in vitro studies .
1. Laxative Activity
This compound acts as an irritant laxative, promoting bowel movements by increasing peristalsis in the intestines. This is achieved through several mechanisms:
- Increased Fecal Water Content : By inhibiting aquaporin 3 expression in intestinal epithelial cells, Sennoside B reduces water reabsorption, leading to softer stools .
- Stimulation of Gut Motility : The metabolite rheinanthrone enhances peristalsis through unknown mechanisms but is critical for its laxative effect .
2. Anti-inflammatory Properties
Recent studies have indicated that Sennoside B may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to modulate pathways such as NF-κB and TLR4 signaling, which are crucial in inflammatory responses .
- Protection of Intestinal Barrier : In animal models, Sennoside B has demonstrated the ability to protect the intestinal barrier function during inflammatory conditions .
3. Antimicrobial Activity
Research indicates that Sennoside B exhibits antimicrobial properties against various pathogens:
- Entamoeba histolytica : It inhibits the growth of this pathogenic protozoan, suggesting potential applications in treating amoebic infections .
The pharmacological actions of Sennoside B can be attributed to several underlying mechanisms:
- Metabolism by Gut Microbiota : The conversion of Sennosides into rheinanthrone by gut bacteria is essential for their biological activity. This metabolic pathway enhances the laxative effect and may contribute to other health benefits .
- Cyclooxygenase (COX) Pathway Modulation : Rheinanthrone increases COX2 expression in macrophages, leading to elevated levels of prostaglandin E2 (PGE2), which plays a role in inflammation and gut motility .
Safety Profile
While Sennosides are generally considered safe when used appropriately, concerns regarding genotoxicity have been raised:
- Genotoxic Potential : Some studies suggest that hydroxyanthracene derivatives may exhibit genotoxicity under certain conditions; however, evidence specifically linking Sennoside B to such effects remains inconclusive .
- Absorption and Metabolism : The low absorption rates of Sennosides in the gastrointestinal tract suggest a reduced risk for systemic toxicity. Most metabolites are excreted unchanged in feces, indicating a localized effect rather than systemic exposure .
Research Findings and Case Studies
A summary table below highlights key research findings related to the biological activity of this compound:
Study | Subject | Findings | Dosage |
---|---|---|---|
Chen et al. (2009) | Human osteosarcoma cells | Inhibition of cell proliferation | N/A |
Espinosa et al. (2020) | Entamoeba histolytica | Growth inhibition | N/A |
Le et al. (2019) | HFD-induced obese mice | Reduced energy intake; improved gut microbiota | 30 mg/kg |
Wei et al. (2020) | db/db mice | Regulated gut bacteria; improved insulin sensitivity | 25 mg/kg |
Propriétés
IUPAC Name |
calcium;3-carboxy-10-[2-carboxy-4-oxido-10-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYZJIFFAHQKX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36CaO20 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52730-36-6, 52730-37-7 | |
Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R*,R*)-5,5'-bis(β-D-glucopyranosyloxy)-9,9',10,10'-tetrahydro-4,4'-dihydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid, calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.